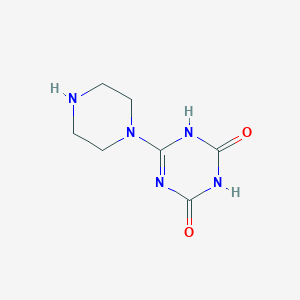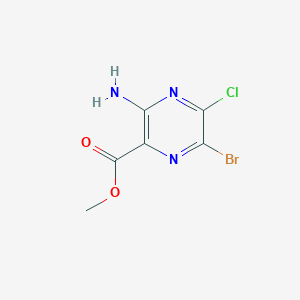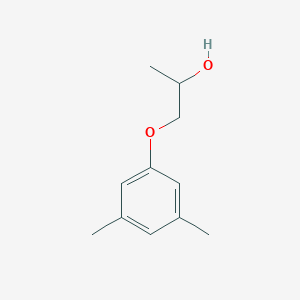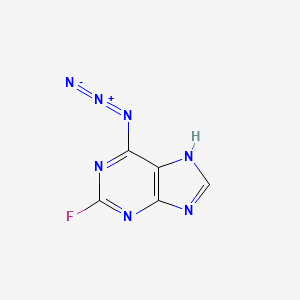
6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione
Vue d'ensemble
Description
6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione, commonly known as PTZ, is a heterocyclic compound that has been widely used in scientific research. PTZ has a unique chemical structure that makes it a valuable tool for studying various biological processes. In
Applications De Recherche Scientifique
Antagonist Activity
- 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione derivatives have shown potent 5-HT2 antagonist activity, which is significant in the field of neuropsychopharmacology for the development of therapeutic agents (Watanabe et al., 1992).
Antitumor Properties
- Novel derivatives of this compound have been synthesized and evaluated for their potential as antitumor agents, showing significant potency against human cell lines, thus highlighting its importance in cancer research (Al-Romaizan et al., 2019).
Chemical Reactions and Derivatives
- Studies on the aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione have shown the formation of 5-aminomethylsubstituted pyrimidine derivatives, indicating the chemical versatility and reactivity of such compounds (Meshcheryakova et al., 2014).
Luminescent Properties
- Research into piperazine substituted naphthalimide model compounds, including derivatives of this compound, has revealed interesting luminescent properties and photo-induced electron transfer, which could be significant in the development of optical materials and sensors (Gan et al., 2003).
Serotonin Receptor Agents
- Derivatives of this compound have been identified as a new chemical family of potent 5-HT6 serotonin receptor agents, showing potential for the treatment of cognitive impairment (Latacz et al., 2019).
Mécanisme D'action
Mode of Action
It’s worth noting that piperazine derivatives, which share structural similarities with this compound, are known to interact with their targets and induce changes that contribute to their biological activities .
Biochemical Pathways
Compounds with similar structures have been associated with various biological pathways, suggesting that this compound may also interact with multiple biochemical pathways .
Pharmacokinetics
Structurally similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .
Result of Action
Structurally similar compounds have been shown to exhibit antibacterial activity, suggesting that this compound may also have similar effects .
Action Environment
It’s worth noting that the biological activity of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
6-piperazin-1-yl-1H-1,3,5-triazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O2/c13-6-9-5(10-7(14)11-6)12-3-1-8-2-4-12/h8H,1-4H2,(H2,9,10,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORERBFPGLTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70772126 | |
| Record name | 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144742-32-5 | |
| Record name | 6-(Piperazin-1-yl)-1,3,5-triazine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70772126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl 6-(hydroxymethyl)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B3047729.png)





![Cyclobutanone, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3047740.png)

